(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-acetylphenylhydrazine with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The hydrazone linkage and pyrazolone ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolines: Compounds with a similar pyrazolone ring structure but differing in the substitution pattern.
Hydrazones: Compounds with a hydrazone linkage but lacking the pyrazolone ring.
Imidazoles: Heterocyclic compounds with a five-membered ring containing two nitrogen atoms, similar in some chemical properties
Uniqueness
(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a hydrazone linkage and a pyrazolone ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H18N4O2 |
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Molecular Weight |
382.4g/mol |
IUPAC Name |
4-[(3-acetylphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H18N4O2/c1-16(28)18-11-8-12-19(15-18)24-25-22-21(17-9-4-2-5-10-17)26-27(23(22)29)20-13-6-3-7-14-20/h2-15,26H,1H3 |
InChI Key |
KDZBUAAWPAKLDK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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